molecular formula C9H10ClFO2S B14772415 (6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane

(6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane

Cat. No.: B14772415
M. Wt: 236.69 g/mol
InChI Key: ALMISGFOKFTOST-UHFFFAOYSA-N
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Description

(6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane is a synthetic organic compound characterized by the presence of chloro, fluoro, methoxymethoxy, and methylsulfane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Halogenation: Introduction of chloro and fluoro groups onto the phenyl ring.

    Methoxymethoxylation: Protection of hydroxyl groups using methoxymethyl chloride under basic conditions.

    Thioether Formation: Introduction of the methylsulfane group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: Conversion of the sulfane group to sulfoxide or sulfone.

    Reduction: Reduction of the chloro and fluoro groups under specific conditions.

    Substitution: Nucleophilic substitution reactions involving the chloro and fluoro groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with various functional groups replacing the chloro and fluoro groups.

Scientific Research Applications

(6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-methylphenyl)methanol
  • (3-Bromo-5-(trifluoromethoxy)phenyl)methanol
  • (3-Bromo-5-chlorophenyl)boronic acid

Uniqueness

(6-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H10ClFO2S

Molecular Weight

236.69 g/mol

IUPAC Name

1-chloro-3-fluoro-4-(methoxymethoxy)-2-methylsulfanylbenzene

InChI

InChI=1S/C9H10ClFO2S/c1-12-5-13-7-4-3-6(10)9(14-2)8(7)11/h3-4H,5H2,1-2H3

InChI Key

ALMISGFOKFTOST-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=C(C=C1)Cl)SC)F

Origin of Product

United States

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